(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester
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Overview
Description
(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester is a chemical compound with a unique structure that includes a dioxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound used as a solvent in organic synthesis.
Tetrahydrofuran: Another related compound with similar solvent properties.
Uniqueness
(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester is unique due to its dioxathiolane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications where other compounds may not be suitable.
Properties
IUPAC Name |
methyl 4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5S/c1-5(4(6)8-2)3-9-11(7)10-5/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJPPOJNAEQTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696471 |
Source
|
Record name | Methyl 4-methyl-2-oxo-1,3,2lambda~4~-dioxathiolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356048-02-7 |
Source
|
Record name | Methyl 4-methyl-2-oxo-1,3,2lambda~4~-dioxathiolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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